(S)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, a pyrimidine ring, and a tert-butyl ester group
Preparation Methods
The synthesis of (S)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrimidine ring: This step may involve nucleophilic substitution reactions to attach the pyrimidine ring to the pyrrolidine ring.
Addition of the tert-butyl ester group: This can be done using esterification reactions with tert-butyl alcohol and appropriate catalysts.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(S)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
(S)-3-(4-chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound has a chlorine atom instead of a methyl group on the pyrimidine ring, which may affect its chemical properties and reactivity.
(S)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: This compound has a piperidine ring instead of a pyrrolidine ring, which may influence its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21N3O2S |
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Molecular Weight |
295.40 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2S/c1-10-5-7-15-12(16-10)20-11-6-8-17(9-11)13(18)19-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3/t11-/m0/s1 |
InChI Key |
KPRGNLYJYZQSCO-NSHDSACASA-N |
Isomeric SMILES |
CC1=NC(=NC=C1)S[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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